molecular formula C27H27N3O5S2 B2488841 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 894242-81-0

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2488841
CAS No.: 894242-81-0
M. Wt: 537.65
InChI Key: YBTVDFOPNPVWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidin-4-one derivative characterized by:

  • A thieno[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and antimicrobial activity .
  • A sulfanyl-linked 6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl-2-oxoethyl group at position 2, introducing a fused benzoxazine moiety that may modulate solubility and target binding .

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5S2/c1-17-4-6-21-20(14-17)29(11-12-35-21)24(31)16-37-27-28-19-9-13-36-25(19)26(32)30(27)10-8-18-5-7-22(33-2)23(15-18)34-3/h4-7,9,13-15H,8,10-12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTVDFOPNPVWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C(=O)N3CCC5=CC(=C(C=C5)OC)OC)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a member of the thienopyrimidine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes:

  • A thieno[3,2-d]pyrimidine core.
  • A 3,4-dimethoxyphenyl ethyl group.
  • A benzoxazine moiety linked via a sulfanyl group.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities that may be leveraged for therapeutic purposes. Key areas of investigation include:

  • Anticancer Properties
    • Recent studies have shown that thienopyrimidine derivatives can act as potent inhibitors against various cancer cell lines. For instance, modifications to the thieno[3,2-d]pyrimidine scaffold have been linked to improved antiproliferative activity against lymphoma and other malignancies .
    • The compound's ability to induce apoptosis in cancer cells has been documented, particularly in SU-DHL-6 and K562 cell lines, with IC50 values indicating significant potency .
  • Antimicrobial Activity
    • Preliminary investigations suggest that the compound may possess antimicrobial properties. Structural similarities with known antimicrobial agents hint at potential efficacy against bacterial and fungal pathogens .
  • Anti-inflammatory Effects
    • The compound has been implicated in modulating inflammatory pathways. Its structural features may allow it to inhibit specific enzymes or receptors involved in inflammatory responses .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as protein kinases .
  • Cell Signaling Modulation : By interacting with various receptors and signaling molecules, the compound could alter cellular responses that lead to apoptosis or growth inhibition .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant inhibition of SU-DHL-6 (IC50 = 0.55 μM)
AntimicrobialPotential efficacy against bacterial strains
Anti-inflammatoryModulation of inflammatory pathways

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C27H34N2O5SC_{27}H_{34}N_2O_5S, with a molecular weight of approximately 490.64 g/mol.

Structural Characteristics

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the dimethoxyphenyl group and the sulfanyl moiety enhances its reactivity and potential biological activity.

Antimicrobial Properties

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial activity. For instance, compounds with similar structures have been reported to possess antibacterial and antifungal properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

Studies have suggested that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation. The ability to induce apoptosis (programmed cell death) in cancer cells has been attributed to their interaction with specific cellular targets involved in cell cycle regulation and apoptosis pathways. For example, certain derivatives have shown efficacy against breast and lung cancer cell lines .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of thieno[3,2-d]pyrimidines. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of inflammatory diseases.

Case Study 1: Antibacterial Activity Assessment

In a study assessing the antibacterial activity of thieno[3,2-d]pyrimidine derivatives, researchers found that compounds similar to 3-[2-(3,4-dimethoxyphenyl)ethyl]-... exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential for development as new antibiotics.

Case Study 2: Cancer Cell Line Testing

A series of derivatives were tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that specific modifications to the thieno[3,2-d]pyrimidine structure enhanced cytotoxicity significantly compared to standard chemotherapeutic agents.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogs and their functional differences:

Compound Name / Structure Key Substituents Biological Activity / Properties Reference
3-(4-Ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one - 4-Ethoxyphenyl at position 3
- Benzothiophene core (vs. thieno)
Not reported; structural similarity suggests potential kinase/modulated solubility
2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one - 3,4-Dichlorobenzylthio group
- 4-Ethoxyphenyl at position 3
Antimicrobial activity (moderate against Gram-positive bacteria)
3-(4-Chlorophenyl)-6-methyl-2-phenyl-3H-thieno[3,2-d]pyrimidin-4-one (4i) - 4-Chlorophenyl at position 3
- Phenyl group at position 2
Antimicrobial activity (80% yield; active against Bacillus subtilis, Staphylococcus aureus)
Thieno[3,2-d]pyrimidin-4-one derivatives (1a–b) - 3-Methoxyphenyl groups
- Carboxamide or methyl ester substituents
Improved solubility due to polar groups; synthetic versatility
Key Observations:
  • Substituent Position 3 : Aryl groups (e.g., 4-ethoxyphenyl, 4-chlorophenyl) enhance binding to hydrophobic enzyme pockets, as seen in antimicrobial analogs . The target compound’s 3,4-dimethoxyphenethyl group may further improve CNS permeability compared to simpler aryl substituents.
  • Substituent Position 2: Sulfanyl-linked moieties (e.g., benzoxazine in the target compound vs. dichlorobenzyl in ) influence electronic properties and steric hindrance.

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this thieno[3,2-d]pyrimidin-4-one derivative?

  • Methodological Answer : Synthesis optimization involves controlling reaction conditions (temperature, solvent selection, and stoichiometry) to minimize by-products. For example, using ethanol or DMF as solvents with potassium carbonate as a base can improve yields in sulfanyl-acetamide coupling steps . Reaction monitoring via TLC (dichloromethane as mobile phase) and purification by vacuum filtration or column chromatography ensures purity . Characterization via 1H^1 \text{H}- and 13C^{13}\text{C}-NMR (referenced to DMSO-d6) confirms structural integrity .

Q. What spectroscopic techniques are critical for verifying the compound’s structure?

  • Methodological Answer : High-resolution mass spectrometry (HRMS-ESI) validates molecular weight, while 1H^1 \text{H}-NMR (400 MHz) and 13C^{13}\text{C}-NMR (101 MHz) confirm substituent positions and stereochemistry . FTIR identifies functional groups (e.g., carbonyl stretches near 1700 cm1^{-1}, sulfanyl S–C bonds at 600–700 cm1^{-1}) . For crystalline derivatives, single-crystal X-ray diffraction resolves 3D conformation and hydrogen-bonding patterns .

Q. How can researchers address low yields in the final coupling step?

  • Methodological Answer : Low yields often arise from steric hindrance at the thienopyrimidine core’s 2-position. Strategies include:

  • Using excess sulfanyl-acetamide reagents (1.2–1.5 eq) to drive the reaction .
  • Activating the thiol group with mild oxidants (e.g., NaOCl) to enhance nucleophilicity .
  • Employing microwave-assisted synthesis to reduce reaction time and improve efficiency .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported biological activities of thieno[3,2-d]pyrimidin-4-one analogs?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects) require:

  • Dose-response studies across multiple cell lines (e.g., HEK-293, RAW 264.7 macrophages) to establish IC50_{50} values .
  • Comparative SAR analysis : Modifying substituents at the 3-(3,4-dimethoxyphenethyl) or benzoxazin-4-yl groups to assess impact on target binding .
  • Computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase .

Q. How can the hypolipidemic potential of this compound be evaluated in preclinical models?

  • Methodological Answer :

  • In vitro : Measure inhibition of HMG-CoA reductase (key enzyme in cholesterol biosynthesis) using fluorometric assays .
  • In vivo : Administer the compound (10–50 mg/kg/day) to hyperlipidemic rodent models (e.g., high-fat diet-induced mice) for 4–6 weeks. Monitor serum LDL, HDL, and triglycerides via enzymatic kits .
  • Histopathology : Assess liver sections for lipid accumulation using Oil Red O staining .

Q. What strategies mitigate off-target effects during kinase inhibition studies?

  • Methodological Answer :

  • Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • Covalent modification : Introduce electrophilic groups (e.g., acrylamides) at the 2-sulfanyl position for irreversible binding to specific kinases .
  • Metabolic stability assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation and adjust substituents (e.g., replacing methoxy groups with halogens) to enhance stability .

Data Analysis & Validation

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from poor bioavailability or metabolite activation. Solutions include:

  • Pharmacokinetic studies : Measure plasma half-life (t1/2t_{1/2}) and tissue distribution via LC-MS/MS after IV/oral administration .
  • Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages to improve membrane permeability .
  • Metabolite identification : Use HepG2 cells or liver S9 fractions to identify active/toxic metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.